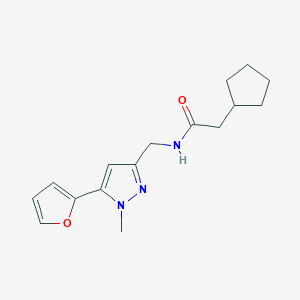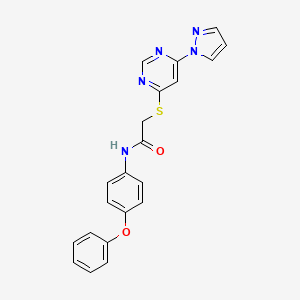
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide, also known as PP2, is a potent and selective inhibitor of Src family kinases (SFKs). SFKs are a family of non-receptor tyrosine kinases that play important roles in cell signaling, cell proliferation, and cell survival. PP2 has been widely used as a tool compound to study the functions of SFKs in various biological processes.
Mecanismo De Acción
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide inhibits SFKs by binding to the ATP-binding site of the kinase domain. SFKs are activated by phosphorylation of a tyrosine residue in the activation loop of the kinase domain. This compound prevents this phosphorylation by binding to the ATP-binding site and blocking access to ATP. This prevents the kinase from becoming active and phosphorylating downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to inhibit SFKs in a variety of cell types, including cancer cells, immune cells, and neuronal cells. SFKs play important roles in cell adhesion, migration, proliferation, and survival. Inhibition of SFKs by this compound has been shown to reduce cancer cell migration and invasion, immune cell activation, and neuronal cell differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide has several advantages as a tool compound for studying SFKs. It is a potent and selective inhibitor of SFKs, which allows for specific targeting of these kinases in cell-based assays. This compound is also cell-permeable, which allows for easy delivery to cells in culture. However, this compound has some limitations as a tool compound. It has a relatively short half-life, which requires frequent dosing in cell-based assays. This compound also has off-target effects on other kinases, which may complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide and SFKs. One area of interest is the development of more potent and selective SFK inhibitors. Another area of interest is the identification of downstream targets of SFKs that mediate their effects on cell adhesion, migration, proliferation, and survival. Understanding these downstream targets could lead to the development of novel therapeutics for cancer and other diseases. Finally, there is interest in exploring the role of SFKs in other biological processes, such as inflammation and wound healing.
Métodos De Síntesis
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide can be synthesized by a multi-step reaction starting from 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine. The first step involves the reaction of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine with potassium thioacetate to form 2-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thioacetate. The second step involves the reaction of 2-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thioacetate with 4-phenoxyphenylboronic acid in the presence of a palladium catalyst to form this compound.
Aplicaciones Científicas De Investigación
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide has been widely used as a tool compound to study the functions of SFKs in various biological processes. SFKs have been implicated in a wide range of cellular processes, including cell adhesion, migration, proliferation, and survival. This compound has been shown to inhibit SFKs in a variety of cell types, including cancer cells, immune cells, and neuronal cells. This compound has been used to study the role of SFKs in cancer cell migration and invasion, immune cell activation, and neuronal cell differentiation.
Propiedades
IUPAC Name |
N-(4-phenoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c27-20(14-29-21-13-19(22-15-23-21)26-12-4-11-24-26)25-16-7-9-18(10-8-16)28-17-5-2-1-3-6-17/h1-13,15H,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIRZSZFSDKIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

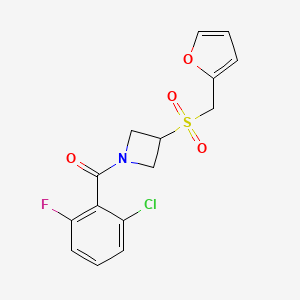
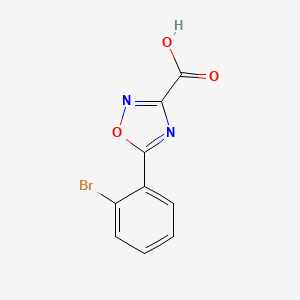
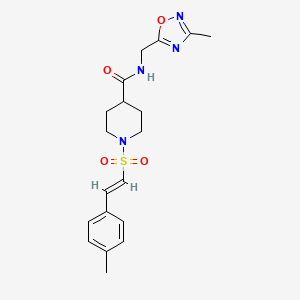


![5-[(4-Methylhexyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2534530.png)
![2-(benzyloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2534531.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2534532.png)
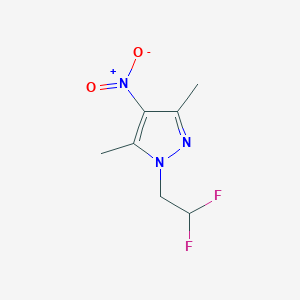
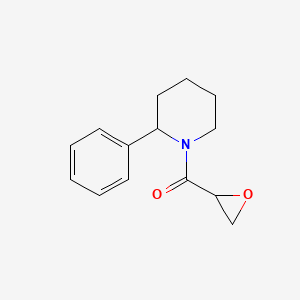

![3-(3,4-dimethylphenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2534537.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2534540.png)
